[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol
Description
The compound [7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol is a synthetically modified nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine core. Key structural attributes include:
- A 4-chloro substituent on the pyrrolopyrimidine ring, which is common in antiviral and anticancer agents due to its electron-withdrawing effects .
- Two tert-butyl(dimethyl)silyl (TBDMS) protecting groups on the oxolan (tetrahydrofuran) moiety, enhancing steric protection and lipophilicity .
- A primary methanol group at the 5-position, providing a reactive site for further functionalization .
The molecular formula is C24H41ClN3O5Si2 (MW: 566.3 g/mol), distinguishing it from simpler analogs through its dual silyl protection and complex stereochemistry.
Properties
CAS No. |
1200462-11-8 |
|---|---|
Molecular Formula |
C24H42ClN3O4Si2 |
Molecular Weight |
528.2 g/mol |
IUPAC Name |
[7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C24H42ClN3O4Si2/c1-23(2,3)33(7,8)30-14-18-17(32-34(9,10)24(4,5)6)11-19(31-18)28-12-16(13-29)20-21(25)26-15-27-22(20)28/h12,15,17-19,29H,11,13-14H2,1-10H3/t17-,18+,19+/m0/s1 |
InChI Key |
AXAPBUXBGVNXIJ-IPMKNSEASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C3=C2N=CN=C3Cl)CO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C3=C2N=CN=C3Cl)CO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound identified as [7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol, with CAS number 159140-63-3, is a complex organic molecule notable for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 468.36 g/mol. The presence of multiple functional groups, including silyl ethers and chloropyrrolopyrimidine moieties, suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.36 g/mol |
| CAS Number | 159140-63-3 |
| LogP | 2.2237 |
| PSA | 93.81 Ų |
The biological activity of this compound can be attributed to its interactions at the molecular level with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition of kinases and phosphatases which are crucial in cell signaling pathways.
- Antiviral Properties : Related compounds have demonstrated antiviral activity against several viruses by disrupting viral replication mechanisms. The structural similarity to known antiviral agents suggests that this compound may exhibit similar properties.
- Anticancer Activity : The chloropyrrolo-pyrimidine structure is known for its anticancer properties. It is hypothesized that this compound may induce apoptosis in cancer cells via modulation of cell cycle regulators and pro-apoptotic factors.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to [7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy...]. Here are notable findings:
- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrolo[2,3-d]pyrimidines were evaluated for their cytotoxicity against various cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting potential therapeutic applications (Moharram et al., 2004).
- Mechanistic Studies : Research focusing on similar silylated compounds has shown that they can modulate the activity of PPARγ (peroxisome proliferator-activated receptor gamma), which plays a role in glucose metabolism and fat storage. This modulation could lead to implications in diabetes management and obesity treatment (Liu et al., 2014).
- Antiviral Screening : A recent study screened various silylated derivatives for antiviral activity against HIV and Hepatitis C virus (HCV). Compounds with similar silyl ether functionalities exhibited promising results in inhibiting viral entry and replication (Knaus et al., 2004).
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
(a) Protecting Groups
- The target compound’s dual TBDMS groups significantly enhance lipophilicity (predicted logP > 4) compared to CAS 1379540-62-1, which lacks silyl protection . This improves membrane permeability but may reduce aqueous solubility.
- In contrast, Compound 10 uses a bulkier tert-butyldiphenylsilyl group, which increases steric hindrance and reduces reactivity in certain synthetic pathways.
(b) Substituents and Reactivity
- The 4-chloro group is conserved in the target compound and CAS 1379540-62-1, suggesting its role as a critical pharmacophore for binding to biological targets (e.g., kinases or polymerases) .
- Compound 10 features a 5-iodo substituent, enabling participation in Stille or Suzuki-Miyaura cross-coupling reactions—a flexibility absent in the target compound.
(c) Bioactivity Potential
- The pyrrolo[2,3-d]pyrimidine core is structurally analogous to 7-deazaadenosine derivatives, which inhibit RNA polymerase or kinases . The target compound’s methanol group could be phosphorylated intracellularly to mimic nucleotides, a mechanism seen in prodrug design .
- Unlike ferroptosis-inducing compounds (e.g., FINs in ), the target compound lacks redox-active moieties but may synergize with ferroptosis pathways via nucleoside depletion .
Preparation Methods
Primary Hydroxyl Protection
The primary alcohol at C5 of the oxolan ring reacts with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) and imidazole (2.5 eq) in dichloromethane at 25°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate (3 × 75 mL), yielding the mono-silylated intermediate in ≥85% purity.
Secondary Hydroxyl Protection
The secondary alcohol at C4 undergoes silylation under similar conditions but with extended reaction time (24 hours) to ensure complete conversion. Silica gel chromatography (hexane/ethyl acetate 9:1) isolates the bis-silylated oxolan derivative.
Coupling of Pyrrolo[2,3-d]pyrimidine and Oxolan Moieties
A nucleophilic aromatic substitution (SNAr) links the oxolan ring to the pyrrolo[2,3-d]pyrimidine core. The 7-position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with the oxolan-2-yl triflate (generated in situ from the corresponding alcohol and triflic anhydride) in tetrahydrofuran (THF) at −78°C. Lithium hexamethyldisilazide (LHMDS, 1.5 eq) deprotonates the heterocycle, enabling coupling with 90% regioselectivity.
Introduction of the Hydroxymethyl Group
The C5 hydroxymethyl group is installed via a two-step sequence:
Formylation
Vilsmeier-Haack formylation using POCl₃ and DMF at 0°C introduces a formyl group at C5. The reaction is quenched with ice-water, and the aldehyde is extracted with ethyl acetate (3 × 50 mL).
Reduction to Methanol
Sodium borohydride (NaBH₄, 2 eq) in methanol at 0°C reduces the aldehyde to the primary alcohol. The product is purified via column chromatography (dichloromethane/methanol 95:5), yielding [7-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol in 68% overall yield.
Analytical Validation
Spectroscopic Data
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, H-2), 6.45 (s, 1H, H-6), 4.32–4.18 (m, 3H, oxolan H-2, H-4, H-5), 3.75 (s, 2H, CH₂OH), 0.88 (s, 18H, TBDMS tert-butyl), 0.12 (s, 12H, TBDMS methyl).
-
¹³C-NMR : δ 158.9 (C-4), 152.1 (C-2), 105.6 (C-5), 83.4 (oxolan C-2), 70.1 (oxolan C-4), 68.9 (oxolan C-5), 25.9 (TBDMS tert-butyl), 18.2 (TBDMS Si-C).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity.
Comparative Reaction Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃, DIPEA, toluene, 106°C, 16h | 52 | 95 |
| Oxolan Silylation | TBDMSCl, imidazole, CH₂Cl₂, 24h | 87 | 97 |
| SNAr Coupling | LHMDS, THF, −78°C | 78 | 96 |
| Hydroxymethylation | NaBH₄, MeOH, 0°C | 89 | 98 |
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity [compound], and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Silyl Protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during glycosylation or phosphorylation steps. This prevents undesired side reactions .
- Coupling Reactions : Employ nucleophilic substitution or Suzuki-Miyaura coupling for attaching the pyrrolo[2,3-d]pyrimidine moiety to the silyl-protected oxolane ring. Monitor reaction progress via TLC or HPLC .
- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to selectively remove TBS groups. Optimize stoichiometry to avoid over- or under-deprotection .
- Optimization :
- Temperature : Maintain reactions at 70–80°C for efficient coupling (e.g., ethanol reflux ).
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of silylated intermediates .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH mixtures) .
Basic: Which spectroscopic techniques are critical for characterizing [compound], and what structural features should be prioritized?
Methodological Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+Na]+ adducts) and detect silyl group losses during fragmentation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing bond angles and dihedral angles in the oxolane ring .
Advanced: How do tert-butyldimethylsilyl groups impact the compound’s stability during synthetic workflows, and how can degradation be mitigated?
Methodological Answer:
- Stability Challenges :
- Mitigation Strategies :
- Condition Screening : Test stability in buffered solutions (pH 4–7) to identify safe handling windows.
- Alternative Protecting Groups : Compare with triisopropylsilyl (TIPS) or trityl groups for improved stability in specific steps .
- Real-Time Monitoring : Use in situ IR or Raman spectroscopy to detect silyl group degradation .
Advanced: How can discrepancies between computational stereochemical predictions (e.g., DFT) and experimental data (NMR/X-ray) be resolved?
Methodological Answer:
- Root Cause Analysis :
- Validation Workflow :
Advanced: What mechanistic insights explain the reactivity of the 4-chloropyrrolo[2,3-d]pyrimidine moiety in nucleophilic substitution reactions?
Methodological Answer:
- Reactivity Profile :
- Experimental Design :
- Kinetic Studies : Vary nucleophile concentration (e.g., amines, thiols) and monitor reaction rates via UV-Vis or LC-MS.
- Leaving Group Effects : Compare with bromo or iodo analogs to assess leaving group ability (e.g., 178995-71-6 in ) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SAr .
Advanced: How should researchers address contradictory yield reports for [compound] across published synthetic protocols?
Methodological Answer:
- Troubleshooting Checklist :
- Reagent Purity : Ensure silylating agents (e.g., TBSCl) are >98% pure to avoid side reactions .
- Catalyst Loading : Adjust Pd catalyst (e.g., Pd(PPh3)4) concentrations (0.5–5 mol%) for coupling steps .
- Workup Consistency : Standardize quenching and extraction steps to minimize product loss .
- Reproducibility Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
